molecular formula C8H16N2O B2876750 N'-hydroxy-4-methylcyclohexane-1-carboximidamide CAS No. 1251493-24-9

N'-hydroxy-4-methylcyclohexane-1-carboximidamide

Cat. No.: B2876750
CAS No.: 1251493-24-9
M. Wt: 156.229
InChI Key: DMSJSHCPBMBZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-hydroxy-4-methylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

N'-hydroxy-4-methylcyclohexane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6-2-4-7(5-3-6)8(9)10-11/h6-7,11H,2-5H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSJSHCPBMBZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(CC1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-methylcyclohexane-1-carboximidamide typically involves the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 60-70°C for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for N’-hydroxy-4-methylcyclohexane-1-carboximidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-methylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-hydroxy-4-methylcyclohexane-1-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-4-methylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the carboximidamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-4-methylcyclohexane-1-carboxamide
  • 4-methylcyclohexane-1-carboximidamide
  • N-hydroxycyclohexane-1-carboximidamide

Uniqueness

N’-hydroxy-4-methylcyclohexane-1-carboximidamide is unique due to the presence of both a hydroxyl group and a carboximidamide moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Biological Activity

N'-Hydroxy-4-methylcyclohexane-1-carboximidamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, drawing on diverse sources of information.

Chemical Structure and Properties

The chemical formula for this compound is C8H15N3OC_8H_{15}N_3O. It features a hydroxyl group, a carboximidamide functional group, and a cyclohexane ring, which contribute to its unique biological properties.

1. Cytotoxicity

Cytotoxicity refers to the capacity of a compound to induce cell damage or death. In vitro studies have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cell lines.

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound shows significant cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

2. Antidiabetic Properties

Research indicates that this compound may also possess antidiabetic properties. It has been evaluated for its ability to inhibit enzymes involved in glucose metabolism.

EnzymeInhibition (%)Reference
α-Amylase60
α-Glucosidase55

Inhibition of these enzymes can reduce glucose absorption in the intestines, potentially lowering blood sugar levels.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The study found:

  • Increased expression of pro-apoptotic proteins.
  • Decreased expression of anti-apoptotic proteins.

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Case Study 2: Diabetes Management

In a preclinical model of diabetes, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and increased glucose uptake in muscle cells.

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